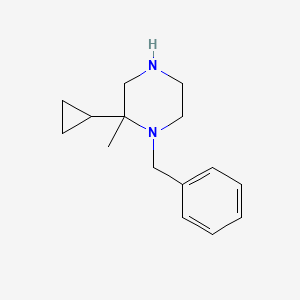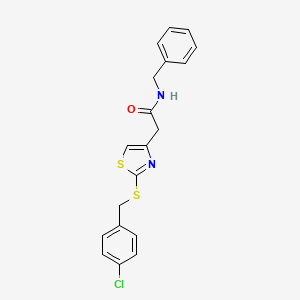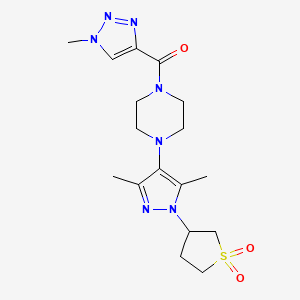![molecular formula C16H15ClN2O2S B2944548 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 2309475-40-7](/img/structure/B2944548.png)
4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives It features a chloro-substituted benzene ring attached to a sulfonamide group, which is further linked to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide typically involves the following steps:
Indole Derivative Synthesis: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Biltz synthesis.
Chlorination: The benzene ring is chlorinated to introduce the chloro group at the para position.
Sulfonamide Formation: The sulfonamide group is introduced through a reaction between the chlorinated benzene derivative and sulfonamide reagents under specific conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of advanced reactors and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides and sulfonic acids.
Reduction Products: Amine derivatives.
Substitution Products: Amides and other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
4-Chloro-N-(1-phenylethyl)benzenesulfonamide: Similar structure but lacks the indole moiety.
4-Chloro-N-(1-(2-thiophenyl)ethyl)benzenesulfonamide: Similar structure but with a thiophene ring instead of an indole ring.
Uniqueness: 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to the presence of the indole group, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-11(15-10-18-16-5-3-2-4-14(15)16)19-22(20,21)13-8-6-12(17)7-9-13/h2-11,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTKDRVSLBOORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2944468.png)
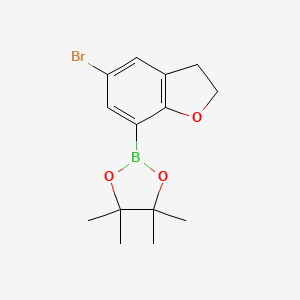
![2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2944472.png)
![Tert-butyl N-[3-[(2R,3R)-3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]propyl]carbamate](/img/structure/B2944473.png)
![(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2944477.png)
![N'-(6-chloro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2944478.png)
![3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2944480.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2944482.png)
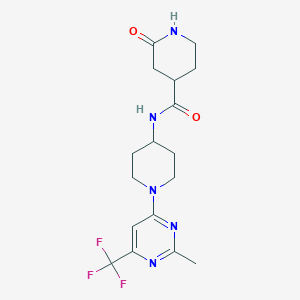
![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2944484.png)
